Eupalinolide O

Description

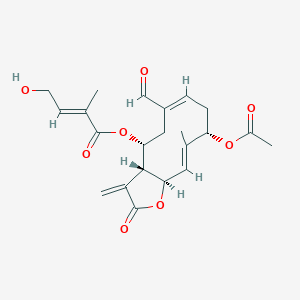

Structure

3D Structure

Properties

Molecular Formula |

C22H26O8 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18+,19+,20-/m0/s1 |

InChI Key |

MAIWERGSXNNKMK-KJXUJBMCSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Technical Guide: Isolation and Characterization of Eupalinolide O from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activity of Eupalinolide O, a sesquiterpene lactone derived from the plant Eupatorium lindleyanum. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, including a variety of sesquiterpene lactones.[2][3][4] Among these, Eupalinolide O has emerged as a compound of interest due to its significant cytotoxic activities against cancer cell lines.[5] This guide details a generalized methodology for its isolation, presents its known physicochemical and biological data, and visualizes its implicated signaling pathways.

Experimental Protocols

While a specific, detailed protocol for the isolation of Eupalinolide O is not extensively documented in publicly available literature, a general methodology can be adapted from established procedures for the separation of other structurally similar eupalinolides from Eupatorium lindleyanum.[2] The following protocol is a composite based on these methods.

2.1. Plant Material Collection and Preparation

The aerial parts of Eupatorium lindleyanum are collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is then dried in a well-ventilated area away from direct sunlight and ground into a coarse powder.

2.2. Extraction

The powdered plant material is subjected to extraction with a suitable organic solvent to isolate the sesquiterpene lactones.

-

Protocol:

-

Macerate the dried powder of the aerial parts of E. lindleyanum with 95% ethanol at room temperature.

-

Remove the solvent under reduced pressure to obtain a crude ethanol extract.

-

Suspend the crude extract in hot water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to fractionate the extract. Sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.[2]

-

2.3. Chromatographic Purification

The enriched fractions are then subjected to various chromatographic techniques to isolate the individual compounds.

-

Column Chromatography:

-

The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., 10:1 to 0:100, v/v).[2]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation of sesquiterpene lactones from E. lindleyanum. The following is a representative protocol adapted for Eupalinolide O based on the successful separation of Eupalinolide A and B.[2]

-

Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. A common ratio for similar compounds is 1:4:2:3 (v/v/v/v).[2]

-

Equilibration: Thoroughly mix the solvent system and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

-

Sample Preparation: Dissolve the semi-purified fraction containing eupalinolides in a mixture of the upper and lower phases.

-

HSCCC Operation:

-

Fill the column with the stationary phase.

-

Rotate the column at a set speed (e.g., 900 rpm).

-

Pump the mobile phase through the column at a specific flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions.

-

-

Fraction Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated Eupalinolide O.

-

Data Presentation

The following tables summarize the available quantitative data for Eupalinolide O.

Table 1: Physicochemical and Spectrometric Data for Eupalinolide O

| Property | Data |

| Molecular Formula | C₂₄H₃₀O₉ |

| Mass Spectrometry | |

| [M+H]⁺ | 463.1944 |

| [M+NH₄]⁺ | 480.2212 |

| [M+Na]⁺ | 485.1769 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the known signaling pathways affected by Eupalinolide O.

References

Eupalinolide O: A Technical Guide on its Chemical Structure and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from the plant Eupatorium lindleyanum DC., Eupalinolide O has emerged as a compound of interest in oncology research due to its demonstrated anti-cancer properties, particularly against aggressive cancer subtypes such as triple-negative breast cancer (TNBC).[1][2] This technical guide provides a comprehensive overview of the chemical structure of Eupalinolide O, its biological effects on cancer cells, and the underlying molecular mechanisms of action.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₈ | [3] |

| Molecular Weight | 418.442 g/mol | [3] |

| CAS Number | 2170228-67-6 | [3] |

| Compound Type | Sesquiterpenoid | [3] |

| Source | Eupatorium lindleyanum DC. | [2] |

Anti-Cancer Activity in Triple-Negative Breast Cancer

Eupalinolide O has been shown to exhibit significant cytotoxic effects against human triple-negative breast cancer (TNBC) cell lines.[1] Its inhibitory activity is both time- and concentration-dependent.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of Eupalinolide O has been determined in TNBC cell lines, demonstrating its potency.

| Cell Line | Time Point | IC₅₀ (µM) |

| MDA-MB-231 | 24 h | 10.34 |

| 48 h | 5.85 | |

| 72 h | 3.57 | |

| MDA-MB-453 | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 |

Data extracted from Zhao et al., 2022.[1]

Mechanism of Action: Signaling Pathways

Eupalinolide O exerts its anti-cancer effects by inducing apoptosis in TNBC cells through the modulation of reactive oxygen species (ROS) generation and the subsequent regulation of the Akt/p38 MAPK signaling pathway.[1][4]

An overview of the proposed signaling pathway is as follows:

Caption: Eupalinolide O induced signaling cascade in TNBC cells.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the anti-cancer activity of Eupalinolide O.

Cell Viability Assay (MTT Assay)

To determine the cytotoxicity of Eupalinolide O, TNBC cell lines (MDA-MB-231 and MDA-MB-453) and a normal human epithelial cell line (MCF 10A) were seeded in 96-well plates.[1] The cells were then treated with varying concentrations of Eupalinolide O (0, 1, 5, 10, and 20 µM) for 24, 48, and 72 hours.[1] Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated. The resulting formazan crystals were dissolved in a suitable solvent, and the absorbance was measured to determine cell viability.[1][4]

Colony Formation Assay

TNBC and normal epithelial cells were seeded in six-well plates and treated with different concentrations of Eupalinolide O.[1] The cells were cultured for a period that allowed for colony formation. Subsequently, the colonies were fixed, stained, and counted to assess the long-term proliferative capacity of the cells following treatment with Eupalinolide O.[1]

Apoptosis Analysis by Flow Cytometry

Apoptosis was evaluated by treating TNBC cells with Eupalinolide O.[4] The cells were then harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI). The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4]

Western Blot Analysis

To investigate the effect of Eupalinolide O on signaling proteins, TNBC cells were treated with the compound, and whole-cell lysates were prepared.[1] Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies against key proteins in the Akt/p38 MAPK pathway and apoptosis-related proteins, followed by incubation with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[1]

The workflow for these experimental procedures can be visualized as follows:

Caption: Workflow for in vitro evaluation of Eupalinolide O.

Isolation and Synthesis

Eupalinolide O is a natural product isolated from Eupatorium lindleyanum.[2] The isolation process typically involves extraction from the plant material followed by chromatographic separation techniques to purify the compound. At present, a chemical synthesis pathway for Eupalinolide O has not been reported in the scientific literature.

Conclusion and Future Directions

Eupalinolide O is a promising natural compound with potent anti-cancer activity against triple-negative breast cancer. Its mechanism of action involves the induction of apoptosis through the modulation of ROS and the Akt/p38 MAPK signaling pathway. While its biological activities are being actively investigated, a complete chemical characterization, including its IUPAC name, SMILES, and InChI key, is not yet publicly available. Furthermore, the development of a total synthesis method would be invaluable for further pharmacological studies and potential drug development. Future research should focus on these areas to fully unlock the therapeutic potential of Eupalinolide O.

References

- 1. CAS 2170228-67-6 | Eupalinolide O [phytopurify.com]

- 2. Unified Total Syntheses of Benzenoid Cephalotane-Type Norditerpenoids: Cephanolides and Ceforalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 4. Eupalinolide O | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]

Eupalinolide O: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. Sesquiterpene lactones as a class of natural products have garnered significant interest in the scientific community for their potential therapeutic properties, particularly in the realm of oncology. This technical guide provides an in-depth overview of the biological activity screening of Eupalinolide O, with a focus on its anticancer effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The cytotoxic effects of Eupalinolide O have been evaluated against various cancer cell lines, with a notable efficacy observed in triple-negative breast cancer (TNBC). The following tables summarize the available quantitative data.

| Cell Line | Type | Treatment Duration (hours) | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [1] |

| 48 | 5.85 | [1] | ||

| 72 | 3.57 | [1] | ||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [1] |

| 48 | 7.06 | [1] | ||

| 72 | 3.03 | [1] | ||

| MCF 10A | Non-tumorigenic Breast Epithelial | - | >20 | [1] |

Table 1: Cytotoxicity of Eupalinolide O on Breast Cancer and Normal Epithelial Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate a time- and concentration-dependent cytotoxic effect on triple-negative breast cancer cells, with minimal impact on non-cancerous cells.[1]

Anticancer Activity

Eupalinolide O exhibits significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Induction of Apoptosis

Eupalinolide O has been shown to be a potent inducer of apoptosis in human triple-negative breast cancer cells.[1] This programmed cell death is mediated through the modulation of reactive oxygen species (ROS) generation and the subsequent activation of the Akt/p38 MAPK signaling pathway.[1] Key events in Eupalinolide O-induced apoptosis include the loss of mitochondrial membrane potential and the activation of caspases.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, Eupalinolide O can halt the proliferation of cancer cells by causing cell cycle arrest at the G2/M phase.[1] This is accompanied by a significant decrease in the expression of cell cycle-related proteins such as cyclin B1 and cdc2.[1]

Anti-Inflammatory Activity

While the Eupatorium genus is known for producing compounds with anti-inflammatory properties, specific quantitative data on the anti-inflammatory activity of Eupalinolide O, such as IC50 values for the inhibition of nitric oxide (NO) production or pro-inflammatory cytokines, is not extensively available in the current literature. Related compounds from Eupatorium perfoliatum, such as eupafolin and a dimeric guaianolide, have demonstrated prominent NO inhibiting activity with IC50 values of 6 µM and 16 µM, respectively.[2] This suggests that sesquiterpene lactones from this genus are a promising area for anti-inflammatory research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Eupalinolide O's biological activity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453, MCF 10A) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Eupalinolide O (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Cell Treatment: Treat cells with the desired concentrations of Eupalinolide O for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with Eupalinolide O and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Eupalinolide O induced apoptosis signaling pathway.

Caption: Eupalinolide O induced G2/M cell cycle arrest.

Caption: Experimental workflow for apoptosis analysis.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Deep Dive into its Mechanism of Action in Breast Cancer Cells

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Eupalinolide O (EO), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-cancer properties, particularly against breast cancer cells. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying EO's therapeutic effects. Through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, EO demonstrates a multi-faceted approach to inhibiting breast cancer cell proliferation. This document synthesizes the current understanding of EO's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development efforts in oncology.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with enhanced efficacy and reduced side effects is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds. Eupalinolide O, a novel sesquiterpene lactone, has shown significant cytotoxic activity against various breast cancer cell lines, including triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options.[1][2] This whitepaper will elucidate the core mechanisms through which Eupalinolide O exerts its anti-neoplastic effects on breast cancer cells.

Core Mechanisms of Action

Eupalinolide O's anti-cancer activity in breast cancer cells is primarily attributed to two key processes: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. These events are orchestrated through the modulation of several critical signaling pathways.

Induction of Apoptosis

Eupalinolide O is a potent inducer of apoptosis in breast cancer cells.[3][4] This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

The apoptotic process initiated by EO appears to be mediated primarily through the intrinsic or mitochondrial pathway.[1][4] This is evidenced by the observed loss of mitochondrial membrane potential (MMP), a hallmark of mitochondrial-mediated apoptosis.[3][4] The disruption of the MMP leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, subsequently activating the caspase cascade.

Key molecular events in EO-induced apoptosis include:

-

Regulation of Bcl-2 Family Proteins: Eupalinolide O treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl, while upregulating pro-apoptotic proteins like Bax and Bad.[4] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step in initiating the mitochondrial apoptotic pathway.

-

Caspase Activation: EO treatment results in the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[1] The activity of caspase-3 is significantly elevated in EO-treated cells.[1] The pan-caspase inhibitor Z-VAD-FMK has been shown to prevent EO-induced apoptosis, confirming the caspase-dependent nature of this process.[3][4]

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, Eupalinolide O effectively halts the proliferation of breast cancer cells by causing cell cycle arrest at the G2/M transition phase.[3][4] This prevents the cells from entering mitosis and undergoing cell division.

The molecular mechanism underlying this G2/M arrest involves the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclin B1 and cdc2: Treatment with Eupalinolide O leads to a significant decrease in the expression levels of Cyclin B1 and cdc2 (also known as CDK1), a protein complex essential for the G2/M transition.[3][4]

-

Increased Phosphorylation of cdc2: EO treatment increases the phosphorylation of cdc2 at Tyr15.[4] This phosphorylation inactivates the cdc2/Cyclin B1 complex, thereby preventing entry into mitosis.

Key Signaling Pathways Modulated by Eupalinolide O

The induction of apoptosis and cell cycle arrest by Eupalinolide O is a consequence of its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Inhibition of the Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers, including breast cancer. Eupalinolide O has been shown to suppress the Akt pathway in MDA-MB-468 breast cancer cells.[3][4] This inhibition of Akt signaling likely contributes to the pro-apoptotic effects of EO, as Akt is known to promote cell survival by phosphorylating and inactivating several pro-apoptotic proteins.

Modulation of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and can have both pro- and anti-tumorigenic roles depending on the cellular context. In the context of Eupalinolide O treatment in triple-negative breast cancer cells, an upregulation of p38 phosphorylation is observed.[1][2] This activation of the p38 MAPK pathway may contribute to the induction of apoptosis.

Generation of Reactive Oxygen Species (ROS)

Eupalinolide O treatment leads to an elevation of intracellular Reactive Oxygen Species (ROS) levels in TNBC cells.[1][2] ROS are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling. However, excessive ROS production can induce oxidative stress, leading to cellular damage and apoptosis. The increased ROS generation is a key upstream event in EO-induced apoptosis in TNBC cells.[1]

While not directly demonstrated for Eupalinolide O, a related compound, Eupalinolide J, has been shown to target the STAT3 signaling pathway in TNBC cells.[5][6][7][8][9][10] Persistent activation of STAT3 is a known driver of tumorigenesis, and its inhibition is a valid therapeutic strategy. Given the structural similarity, the potential for Eupalinolide O to also modulate STAT3 signaling warrants further investigation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Eupalinolide O on breast cancer cells.

Table 1: Cytotoxicity of Eupalinolide O in Breast Cancer Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | 72 | 3.74 ± 0.58 (for EJ) | [5][7][9][10] |

| MDA-MB-468 | 72 | 4.30 ± 0.39 (for EJ) |[5][7][9][10] |

Note: IC50 values for Eupalinolide O were not explicitly stated in the provided search results, the data for the related compound Eupalinolide J (EJ) is presented here for context.

Table 2: Effect of Eupalinolide O on Apoptosis and Cell Cycle in TNBC Cells

| Treatment | Apoptotic Cells (%) | G2/M Phase Cells (%) | Reference |

|---|---|---|---|

| Control | Not specified | Not specified | [1] |

| EO (5 µM) | Significantly increased | Not specified | [1] |

| EO (10 µM) | Significantly increased | Not specified |[1] |

Table 3: Molecular Effects of Eupalinolide O in Breast Cancer Cells

| Target Molecule | Effect | Cell Line | Reference |

|---|---|---|---|

| Caspase-3 Activity | Elevated | TNBC cells | [1] |

| Mitochondrial Membrane Potential | Decreased | TNBC cells, MDA-MB-468 | [1][3][4] |

| ROS Content | Elevated | TNBC cells | [1] |

| Akt Phosphorylation | Decreased | TNBC cells, MDA-MB-468 | [1][3][4] |

| p38 Phosphorylation | Upregulated | TNBC cells | [1] |

| Cyclin B1 Expression | Decreased | MDA-MB-468 | [3][4] |

| cdc2 Expression | Decreased | MDA-MB-468 | [3][4] |

| Bcl-2 Expression | Decreased | MDA-MB-468 | [4] |

| Bcl-xl Expression | Decreased | MDA-MB-468 | [4] |

| Bax Expression | Increased | MDA-MB-468 | [4] |

| Bad Expression | Increased | MDA-MB-468 |[4] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Eupalinolide O.

Cell Culture

-

Cell Lines: Human triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) and MDA-MB-468 cells are commonly used. Normal human breast epithelial cells (e.g., MCF-10A) can be used as a non-malignant control.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.[1][2] Cells are seeded in 96-well plates and treated with various concentrations of Eupalinolide O for different time points. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.

-

Clonogenic Assay: This assay evaluates the long-term proliferative capacity of cells.[1][2] A small number of cells are seeded in a culture dish and treated with Eupalinolide O. After a designated period, the medium is replaced with fresh, drug-free medium, and the cells are allowed to form colonies for 1-2 weeks. Colonies are then fixed, stained (e.g., with crystal violet), and counted.

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to quantify apoptosis.[1][2] Cells are treated with Eupalinolide O, harvested, and then stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry.

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA.[7] In apoptotic cells, DAPI staining reveals condensed and fragmented nuclei, which can be visualized using fluorescence microscopy.

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7] This is particularly useful for analyzing apoptosis in tumor tissue sections from in vivo studies.

Mitochondrial Membrane Potential (MMP) Assay

-

JC-1 Staining: The lipophilic cationic dye JC-1 is used to measure MMP.[7] In healthy cells with high MMP, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP, which can be assessed by flow cytometry or fluorescence microscopy.

Western Blotting

Western blotting is used to detect the expression levels of specific proteins.[1][2] Cells are treated with Eupalinolide O and then lysed to extract total proteins. The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, p-Akt, etc.), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1][2] DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured by flow cytometry or a fluorescence microplate reader.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: To determine the cell cycle distribution, cells are treated with Eupalinolide O, harvested, and fixed (e.g., with 70% ethanol). The fixed cells are then treated with RNase A to remove RNA and stained with PI, which stoichiometrically binds to DNA. The DNA content of the cells is then analyzed by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) are distinguished by their different DNA content.

In Vivo Xenograft Model

To evaluate the in vivo anti-tumor efficacy of Eupalinolide O, a xenograft mouse model is often used.[1][2][7]

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are treated with Eupalinolide O (e.g., via intraperitoneal injection) or a vehicle control for a specified period.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for Ki-67, a proliferation marker) and TUNEL staining.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: Eupalinolide O Induced Apoptosis Pathway in Breast Cancer Cells.

Caption: Eupalinolide O Induced G2/M Cell Cycle Arrest.

Caption: Modulation of Akt and p38 MAPK Signaling by Eupalinolide O.

Caption: Experimental Workflow for Investigating Eupalinolide O's Effects.

Conclusion and Future Directions

Eupalinolide O exhibits potent anti-cancer activity against breast cancer cells through a multi-pronged mechanism involving the induction of caspase-dependent apoptosis via the mitochondrial pathway, and cell cycle arrest at the G2/M phase. These effects are mediated by the modulation of key signaling pathways, including the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway, coupled with the generation of reactive oxygen species.

For drug development professionals, Eupalinolide O represents a promising lead compound for the development of novel anti-cancer therapeutics, particularly for aggressive subtypes like triple-negative breast cancer. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Eupalinolide O, as well as its dose-response relationship and duration of action in vivo.

-

Combination Therapies: Investigating the synergistic effects of Eupalinolide O with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

-

Target Identification: Further elucidation of the direct molecular targets of Eupalinolide O to better understand its mechanism of action and to identify potential biomarkers for patient stratification.

-

Structural Optimization: Medicinal chemistry efforts to synthesize analogs of Eupalinolide O with improved potency, selectivity, and drug-like properties.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

understanding the apoptotic pathway of Eupalinolide O

An In-depth Technical Guide on the Apoptotic Pathway of Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O (EO), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer activity, particularly against breast cancer cells.[1][2] Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, through a multifaceted signaling cascade. This technical guide delineates the known apoptotic pathway of Eupalinolide O, presenting key quantitative data, detailed experimental protocols for the cited research, and visual diagrams of the involved signaling pathways. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of EO's mode of action.

Cytotoxicity and Apoptosis Induction

Eupalinolide O exhibits a dose- and time-dependent cytotoxic effect on human breast cancer cells, leading to the induction of apoptosis.[1] This has been primarily studied in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-453, as well as the MDA-MB-468 breast cancer cell line.[1][2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of Eupalinolide O in various breast cancer cell lines are summarized in the table below.

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

| MDA-MB-468 | Not Specified | Not Specified | 1.04 |

Data compiled from studies on triple-negative breast cancer cells and other breast cancer cell lines.[1]

The Apoptotic Signaling Cascade of Eupalinolide O

Eupalinolide O triggers apoptosis through a signaling pathway that involves the generation of reactive oxygen species (ROS), modulation of the Akt and p38 MAPK pathways, disruption of the mitochondrial membrane potential, and activation of caspases.[1][3][4]

Signaling Pathway Diagram

The following diagram illustrates the proposed apoptotic signaling pathway induced by Eupalinolide O.

Caption: Apoptotic pathway of Eupalinolide O.

Key Events in the Apoptotic Pathway

-

Reactive Oxygen Species (ROS) Generation: Eupalinolide O treatment leads to an increase in intracellular ROS levels, which acts as a key upstream signaling molecule.[3][4]

-

Modulation of Akt and p38 MAPK Pathways: The compound inhibits the pro-survival Akt signaling pathway and activates the pro-apoptotic p38 MAPK signaling pathway.[1][3]

-

Loss of Mitochondrial Membrane Potential (MMP): A hallmark of the intrinsic apoptotic pathway, EO treatment results in the dissipation of the mitochondrial membrane potential.[1][3][5]

-

Caspase Activation: The loss of MMP leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3] The induction of apoptosis by EO is dependent on caspase activation.[2][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Eupalinolide O's apoptotic pathway.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Eupalinolide O.

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Eupalinolide O (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with different concentrations of Eupalinolide O for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, Caspase-3, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential (MMP) Assay

This protocol is for measuring changes in the mitochondrial membrane potential.

-

Cell Treatment: Treat cells with Eupalinolide O as described previously.

-

Staining: Stain the cells with a fluorescent dye such as JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethyl-benzimidazolylcarbocyanine iodide) according to the manufacturer's protocol. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

Analysis: Analyze the fluorescence using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.

Reactive Oxygen Species (ROS) Detection

This protocol is for measuring intracellular ROS levels.

-

Cell Treatment: Treat cells with Eupalinolide O.

-

Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), as per the manufacturer's instructions.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the apoptotic effects of Eupalinolide O.

Caption: General workflow for studying Eupalinolide O's effects.

Conclusion

Eupalinolide O induces apoptosis in breast cancer cells through a well-defined signaling pathway involving ROS generation, modulation of the Akt and p38 MAPK pathways, mitochondrial dysfunction, and caspase activation. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of Eupalinolide O as an anti-cancer agent. Future studies could focus on the in vivo efficacy of this compound and its potential for combination therapies.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Guide to its Induction of G2/M Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O (EO), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying EO-induced G2/M cell cycle arrest and apoptosis in cancer cells. The information presented herein is intended to support further research and drug development efforts targeting cell cycle regulation and apoptosis pathways.

Core Mechanism of Action

Eupalinolide O exerts its anticancer effects through a dual mechanism: inducing cell cycle arrest at the G2/M phase and triggering apoptosis. This multifaceted approach makes it a compound of interest for cancer therapy. The primary mechanism of G2/M arrest involves the downregulation of key regulatory proteins, while apoptosis is induced through the generation of reactive oxygen species (ROS) and modulation of critical signaling pathways.

Quantitative Analysis of Eupalinolide O's Effects

The efficacy of Eupalinolide O has been quantified in various breast cancer cell lines. The following tables summarize the key findings regarding its impact on cell viability, cell cycle distribution, and colony formation.

Table 1: Cytotoxicity of Eupalinolide O (IC50 Values)

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| MDA-MB-231 | 10.34[1] | 5.85[1] | 3.57[1] |

| MDA-MB-453 | 11.47[1] | 7.06[1] | 3.03[1] |

| MDA-MB-468 | - | - | 1.04[2] |

Table 2: Effect of Eupalinolide O on Cell Cycle Distribution in MDA-MB-468 Cells (24h treatment)

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0 µM) | 65.41 | 21.92 | 12.67 |

| 2 µM EO | 58.73 | 20.15 | 21.12 |

| 4 µM EO | 49.22 | 19.88 | 30.90 |

| 8 µM EO | 42.11 | 26.29 | 31.60 |

Data derived from a study by Zhang et al. (2016).

Table 3: Effect of Eupalinolide O on Colony Formation of MDA-MB-231 and MDA-MB-453 Cells

| Cell Line | Treatment (µM) | Number of Colonies (Mean ± SD) |

| MDA-MB-231 | 0 | - |

| 1 | 76.00 ± 7.00 | |

| 5 | 68.00 ± 6.08 | |

| 10 | 59.67 ± 6.11 | |

| 20 | 31.33 ± 3.21 | |

| MDA-MB-453 | 0 | - |

| 1 | 78.33 ± 8.08 | |

| 5 | 71.67 ± 6.66 | |

| 10 | 61.67 ± 5.13 | |

| 20 | 53.00 ± 4.36 |

Data derived from a study by Zhao et al. (2022).[1]

Signaling Pathways and Experimental Workflows

Eupalinolide O-Induced G2/M Arrest Signaling Pathway

Eupalinolide O treatment leads to a significant decrease in the expression of Cyclin B1 and Cdc2, key proteins that regulate the G2/M transition.[2] This downregulation prevents the formation of the active Cyclin B1/Cdc2 complex, which is essential for entry into mitosis, thereby arresting the cells in the G2/M phase of the cell cycle.

Eupalinolide O-Induced Apoptosis Signaling Pathway

Eupalinolide O induces apoptosis through the intrinsic mitochondrial pathway, which is initiated by an increase in intracellular reactive oxygen species (ROS).[1] This leads to the modulation of the Akt and p38 MAPK signaling pathways. The subsequent loss of mitochondrial membrane potential and activation of caspases ultimately result in programmed cell death.

General Experimental Workflow for Investigating Eupalinolide O's Effects

A typical experimental workflow to investigate the effects of Eupalinolide O on cancer cells is outlined below. This workflow integrates cell viability assays, cell cycle analysis, apoptosis assays, and mechanistic studies.

Detailed Experimental Protocols

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the steps for analyzing cell cycle distribution in Eupalinolide O-treated cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.

-

Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS.

-

RNase Treatment: Resuspend the cell pellet in 250 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add 250 µL of PI staining solution (50 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (for plate reader analysis) or on coverslips in a 24-well plate (for microscopy) and allow them to adhere overnight.

-

Eupalinolide O Treatment: Treat the cells with the desired concentrations of Eupalinolide O for the specified time. Include a positive control (e.g., H2O2) and a vehicle control.

-

DCFH-DA Loading: Remove the culture medium and wash the cells once with warm serum-free medium.

-

Staining: Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement:

-

Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Fluorescence Microscope: Mount the coverslips and observe the cells under a fluorescence microscope using a standard FITC filter set.

-

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the fold change in ROS production.

Western Blot Analysis of Cyclin B1 and Cdc2

This protocol provides a detailed procedure for detecting the expression levels of Cyclin B1 and Cdc2 proteins by Western blotting.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 10-12%)

-

Transfer buffer (e.g., Towbin buffer)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Cyclin B1 antibody

-

Rabbit anti-Cdc2 (CDK1) antibody

-

Mouse or Rabbit anti-β-actin (loading control) antibody

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the Eupalinolide O-treated and control cells in RIPA buffer. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of Cyclin B1 and Cdc2 to the loading control (β-actin).

Conclusion

Eupalinolide O presents a promising profile as an anticancer agent by effectively inducing G2/M cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information compiled here should serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of novel cancer therapeutics. Further investigation into the in vivo efficacy and safety profile of Eupalinolide O is warranted to fully elucidate its therapeutic potential.

References

Eupalinolide O: A Technical Guide to its Role in Reactive Oxygen Species Generation and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its pro-apoptotic effects in cancer cells. A growing body of evidence indicates that its mechanism of action is intrinsically linked to the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the role of Eupalinolide O in ROS production, detailing the downstream signaling cascades it modulates, and offering insights into the experimental methodologies used to elucidate these effects. The information presented herein is intended to support further research and drug development efforts centered on Eupalinolide O and similar ROS-inducing agents.

Introduction

Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as critical second messengers in various signaling pathways. However, at high concentrations, ROS can induce significant damage to cellular macromolecules, leading to programmed cell death, or apoptosis. Many cancer cells exhibit a higher basal level of ROS compared to their normal counterparts, rendering them more susceptible to further ROS insults. This vulnerability presents a strategic target for anticancer therapies.

Eupalinolide O has been identified as a potent inducer of ROS in cancer cells, particularly in triple-negative breast cancer (TNBC), a subtype with limited therapeutic options.[1][2] This guide will delve into the quantitative aspects of Eupalinolide O-induced ROS generation, the signaling pathways it triggers, and the detailed experimental protocols to measure these effects.

Quantitative Analysis of Eupalinolide O-Induced ROS Generation

Eupalinolide O treatment leads to a significant and dose-dependent increase in intracellular ROS levels in various cancer cell lines. The following tables summarize the key quantitative findings from published studies.

| Cell Line | Eupalinolide O Concentration (µM) | Fold Increase in ROS (vs. Control) | Assay | Reference |

| MDA-MB-231 | 5 | Significant Increase (p < 0.01) | DCFH-DA | [1] |

| 10 | Dramatic Upregulation (p < 0.01) | DCFH-DA | [1] | |

| MDA-MB-453 | 5 | Significant Increase (p < 0.01) | DCFH-DA | [1] |

| 10 | Dramatic Upregulation (p < 0.01) | DCFH-DA | [1] |

Table 1: Effect of Eupalinolide O on Total Intracellular ROS Levels in Triple-Negative Breast Cancer Cells.

Signaling Pathways Modulated by Eupalinolide O-Induced ROS

The accumulation of intracellular ROS by Eupalinolide O triggers a cascade of signaling events that culminate in apoptosis. The primary pathway implicated is the Akt/p38 MAPK signaling axis.

The Akt/p38 MAPK Signaling Pathway

Eupalinolide O-induced ROS leads to the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.[1] This dual action shifts the cellular balance towards apoptosis.

-

Inhibition of Akt: Eupalinolide O treatment results in a marked decrease in the phosphorylation of Akt, a key kinase that promotes cell survival by inhibiting apoptotic proteins.[1]

-

Activation of p38 MAPK: Conversely, Eupalinolide O treatment leads to an increase in the phosphorylation of p38 MAPK, a kinase that is activated by cellular stress, including oxidative stress, and promotes apoptosis.[1]

Downstream Effectors of ROS-Mediated Signaling

The modulation of the Akt/p38 MAPK pathway by Eupalinolide O-induced ROS has several downstream consequences that directly contribute to the execution of apoptosis:

-

Regulation of Bcl-2 Family Proteins: The increase in ROS and subsequent signaling events lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.

-

Caspase Activation: The altered balance of Bcl-2 family proteins leads to the activation of downstream effector caspases, such as caspase-3, which are the ultimate executioners of apoptosis.[1]

Below is a diagram illustrating the signaling cascade initiated by Eupalinolide O.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Guide on its Modulation of the Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone, has demonstrated notable anti-cancer properties, particularly in its ability to induce apoptosis in cancer cells. A key mechanism underlying this effect is its modulation of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. This technical guide provides an in-depth analysis of Eupalinolide O's interaction with the Akt pathway, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of the molecular interactions. The information compiled herein is intended to support further research and drug development efforts centered on Eupalinolide O and its therapeutic potential.

Introduction to the Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that plays a central role in regulating a multitude of cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent occurrence in a wide range of human cancers, contributing to tumor progression and resistance to therapy.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).

Once activated, Akt phosphorylates a diverse array of downstream substrates, thereby regulating their activity and influencing cellular fate. Key downstream targets of Akt include mTORC1, which promotes protein synthesis and cell growth, and Glycogen Synthase Kinase 3β (GSK-3β), which is inactivated upon phosphorylation by Akt, leading to the promotion of cell survival and proliferation.[5] Given its central role in promoting cell survival, the Akt pathway is a prime target for cancer therapeutic development.

Eupalinolide O's Effect on Akt Signaling

Recent studies have elucidated the inhibitory effect of Eupalinolide O on the Akt signaling pathway in cancer cells, particularly in triple-negative breast cancer (TNBC).[6][7] The primary mechanism appears to be the modulation of upstream signals, leading to a reduction in Akt phosphorylation and, consequently, its activation. This inhibition of the pro-survival Akt pathway is a key contributor to the apoptotic effects of Eupalinolide O.

Quantitative Analysis of Akt Pathway Modulation

The inhibitory effect of Eupalinolide O on the Akt signaling pathway has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from a study on human triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-453).

Table 1: Effect of Eupalinolide O on TNBC Cell Viability

| Cell Line | Concentration of Eupalinolide O (μM) | Inhibition Rate (%) after 48h |

| MDA-MB-231 | 1 | 15.2 ± 2.1 |

| 5 | 35.7 ± 3.5 | |

| 10 | 58.4 ± 4.2 | |

| 20 | 79.1 ± 5.6 | |

| MDA-MB-453 | 1 | 12.8 ± 1.9 |

| 5 | 31.5 ± 3.1 | |

| 10 | 52.6 ± 4.0 | |

| 20 | 71.3 ± 5.2 | |

| MCF 10A (Normal) | 20 | No significant inhibition |

Data is presented as mean ± standard deviation.[6]

Table 2: Effect of Eupalinolide O on Akt Phosphorylation in TNBC Cells

| Cell Line | Treatment (10 μM Eupalinolide O) | Relative p-Akt/Akt Expression Level |

| MDA-MB-231 | Control | 1.00 |

| Eupalinolide O | 0.42 ± 0.05 | |

| MDA-MB-453 | Control | 1.00 |

| Eupalinolide O | 0.51 ± 0.06 |

Data is presented as mean ± standard deviation, normalized to the control group.[6]

Table 3: In Vivo Effect of Eupalinolide O on Tumor Growth and Akt Phosphorylation in a TNBC Xenograft Model

| Treatment Group | Tumor Weight (g) | Relative p-Akt/Akt Expression in Tumor Tissue |

| Control | 1.25 ± 0.15 | 1.00 |

| Eupalinolide O (10 mg/kg) | 0.58 ± 0.09 | 0.38 ± 0.04 |

Data is presented as mean ± standard deviation.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the study by Zhao et al. (2022).[6][7]

Cell Culture

Human triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-453) and a normal human breast epithelial cell line (MCF 10A) were obtained from the American Type Culture Collection (ATCC). The cancer cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. MCF 10A cells were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of Eupalinolide O (1, 5, 10, and 20 µM) or vehicle (DMSO) for 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The supernatant was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader. The inhibition rate was calculated using the formula: Inhibition Rate (%) = [1 - (Absorbance of treated group / Absorbance of control group)] × 100.

Western Blotting

Cells were treated with 10 µM Eupalinolide O or vehicle for 24 hours. Total protein was extracted using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against Akt, phospho-Akt (Ser473), and β-actin. After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using ImageJ software.

In Vivo Xenograft Model

Female BALB/c nude mice (4-6 weeks old) were subcutaneously injected with 5 × 10⁶ MDA-MB-231 cells in the right flank. When the tumors reached a volume of approximately 100 mm³, the mice were randomly divided into a control group and a treatment group (n=6 per group). The treatment group received intraperitoneal injections of Eupalinolide O (10 mg/kg) every other day for 20 days. The control group received an equivalent volume of vehicle. Tumor volume was measured every two days. At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for western blot analysis as described above. All animal experiments were conducted in accordance with approved institutional guidelines.[7]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the Akt signaling pathway and the proposed mechanism of action for Eupalinolide O.

Caption: Eupalinolide O's inhibitory effect on the Akt signaling pathway.

Caption: Workflow for in vitro and in vivo analysis of Eupalinolide O.

Conclusion and Future Directions

Eupalinolide O demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the Akt signaling pathway. The presented data and protocols provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on elucidating the precise molecular target of Eupalinolide O upstream of Akt, exploring potential synergistic effects with other chemotherapeutic agents, and conducting more extensive preclinical and clinical trials to validate its efficacy and safety in a broader range of cancers. The continued exploration of natural compounds like Eupalinolide O offers a promising avenue for the development of novel and effective cancer therapies.

References

- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Activation of the PI3K/Akt pathway and chemotherapeutic resistance [ouci.dntb.gov.ua]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigation of Eupalinolide O in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial investigations into the therapeutic potential of Eupalinolide O, a novel sesquiterpene lactone, in the context of triple-negative breast cancer (TNBC). TNBC remains a significant clinical challenge due to the lack of targeted therapies.[1][2] This document summarizes the key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed mechanism of action.

Core Findings: Eupalinolide O's Anti-Cancer Activity in TNBC

Eupalinolide O, extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-tumor effects in both in vitro and in vivo models of TNBC.[1] The primary mechanism of action appears to be the induction of apoptosis in TNBC cells, mediated through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2] Notably, Eupalinolide O showed selective cytotoxicity towards TNBC cells while sparing normal epithelial cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial preclinical studies on Eupalinolide O in TNBC.

Table 1: In Vitro Efficacy of Eupalinolide O on TNBC Cell Lines

| Cell Line | Treatment | IC50 Value (µM) | Apoptosis Rate (%) | Mitochondrial Membrane Potential (MMP) Loss (%) | Caspase-3 Activity (Fold Change) |

| MDA-MB-231 | Eupalinolide O (5 µM) | Not explicitly stated | Data not quantified in a comparable format | Significant downregulation (p < 0.01) | Significantly enhanced (p < 0.01) |

| MDA-MB-231 | Eupalinolide O (10 µM) | Not explicitly stated | Data not quantified in a comparable format | Significant downregulation (p < 0.01) | Significantly enhanced (p < 0.01) |

| MDA-MB-453 | Eupalinolide O (5 µM) | Not explicitly stated | Data not quantified in a comparable format | Significant downregulation (p < 0.01) | Significantly enhanced (p < 0.01) |

| MDA-MB-453 | Eupalinolide O (10 µM) | Not explicitly stated | Data not quantified in a comparable format | Significant downregulation (p < 0.01) | Significantly enhanced (p < 0.01) |

Table 2: In Vivo Efficacy of Eupalinolide O in TNBC Xenograft Model

| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Ki67 Expression | Caspase-3 Expression |

| Control | Not explicitly quantified | Not explicitly quantified | High | Low |

| Eupalinolide O (Low Dose) | Significantly suppressed | Significantly suppressed | Suppressed (p < 0.05) | Increased (p < 0.05) |

| Eupalinolide O (High Dose) | Significantly suppressed | Significantly suppressed | Suppressed (p < 0.05) | Increased (p < 0.05) |

| Adriamycin | Significantly suppressed | Significantly suppressed | Suppressed (p < 0.05) | Increased (p < 0.05) |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of Eupalinolide O in TNBC and a general workflow for its investigation.

Caption: Proposed signaling pathway of Eupalinolide O in TNBC cells.

Caption: General experimental workflow for investigating Eupalinolide O in TNBC.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial investigation of Eupalinolide O.

Cell Culture and Reagents

-

Cell Lines: Human TNBC cell lines MDA-MB-231 and MDA-MB-453, and a normal human mammary epithelial cell line were used.[1]

-

Culture Conditions: Cells were cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Eupalinolide O: Eupalinolide O was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted to the desired concentrations in the cell culture medium for experiments.

Cell Viability Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells were then treated with various concentrations of Eupalinolide O for different time points (e.g., 24, 48, 72 hours).[2]

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for a specified period (e.g., 4 hours) to allow for the formation of formazan crystals.[1]

-

The supernatant was removed, and DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Clonogenic Assay

-

A predetermined number of cells were seeded in 6-well plates and treated with different concentrations of Eupalinolide O.

-

The cells were then incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

After incubation, the colonies were fixed with a solution like methanol and stained with a staining agent such as crystal violet.

-

The number of colonies containing a minimum number of cells (e.g., 50) was counted.

Apoptosis Assay (Flow Cytometry)

-

TNBC cells were treated with Eupalinolide O at specified concentrations and for a set duration.

-

Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

The cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

-

Cells or tumor tissues were lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates was determined using a protein assay kit (e.g., BCA assay).

-

Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, caspase-3, Ki67) overnight at 4°C.

-

The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Female nude mice (e.g., BALB/c nude mice) were used for the study.

-

TNBC cells (e.g., MDA-MB-231 or MDA-MB-453) were subcutaneously injected into the flank of the mice.[1]

-

Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups (e.g., control, low-dose Eupalinolide O, high-dose Eupalinolide O, and a positive control like Adriamycin).

-

The mice were treated with the respective agents for a specified period (e.g., 20 days).[1][2]

-

Tumor growth was monitored regularly by measuring tumor volume. In some cases, in vivo bioluminescence imaging was used to track tumor progression.[1]

-

At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis such as histology (hematoxylin-eosin staining), ELISA for ROS levels, and western blotting.[1][2]

Conclusion

The initial investigation into Eupalinolide O reveals its promising potential as a therapeutic agent for triple-negative breast cancer. Its ability to selectively induce apoptosis in TNBC cells through the modulation of ROS and the Akt/p38 MAPK signaling pathway provides a strong rationale for further preclinical and clinical development.[1][2] The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals to build upon in the ongoing effort to find effective treatments for this aggressive form of breast cancer.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]